3-({1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
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Overview
Description
The compound 3-({1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperidine ring, a phenoxy group, and a tricyclic core, making it an interesting subject for chemical research and development.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent binding inhibition activity against receptors such as the corticotropin-releasing factor 1 (crf1) receptor .
Pharmacokinetics
Similar compounds have been found to be rapidly metabolized by human hepatic microsomes , which could impact the bioavailability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione can be achieved through a multi-step process involving several key reactions:
Formation of the Phenoxy Group: The initial step involves the preparation of the 4-chloro-3-methylphenoxy group through a nucleophilic substitution reaction between 4-chloro-3-methylphenol and an appropriate alkyl halide.
Piperidine Ring Formation: The next step involves the synthesis of the piperidine ring, which can be achieved through a cyclization reaction of a suitable precursor.
Attachment of the Phenoxy Group to the Piperidine Ring: This step involves the coupling of the phenoxy group to the piperidine ring via a nucleophilic substitution reaction.
Formation of the Tricyclic Core: The final step involves the construction of the tricyclic core through a series of cyclization reactions, which may include Diels-Alder reactions and other pericyclic processes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-({1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different chemical and biological properties.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule, potentially leading to new compounds with unique properties.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and piperidine moieties, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-({1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biological targets.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Comparison with Similar Compounds
3-({1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structural features include other piperidine derivatives, phenoxy compounds, and tricyclic molecules.
Uniqueness: The unique combination of a piperidine ring, phenoxy group, and tricyclic core sets this compound apart from others, potentially leading to distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2O4/c1-18-14-22(8-9-25(18)29)35-17-21(32)16-30-12-10-19(11-13-30)15-31-27(33)23-6-2-4-20-5-3-7-24(26(20)23)28(31)34/h2-9,14,19,21,32H,10-13,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLNJLJSYQPYCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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